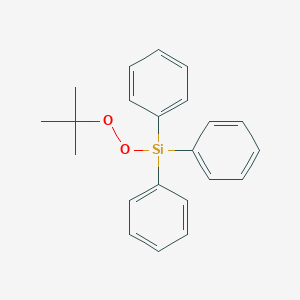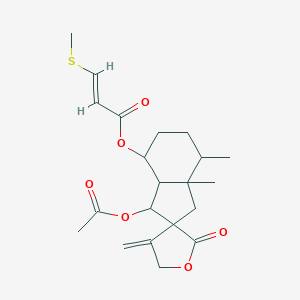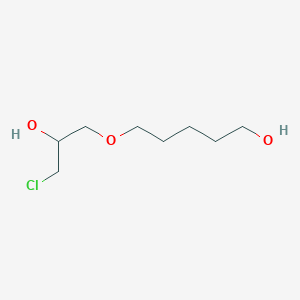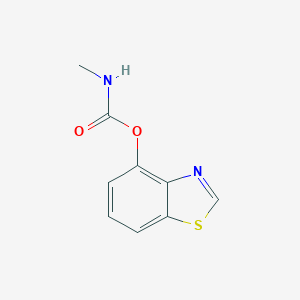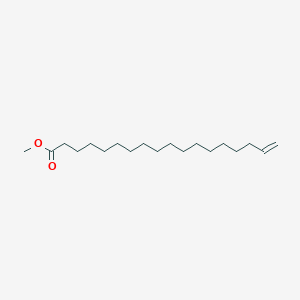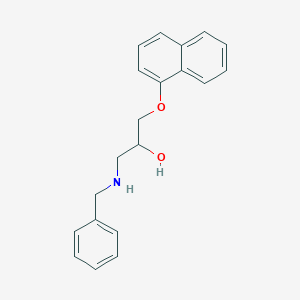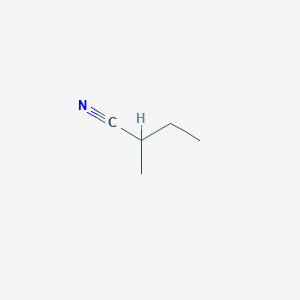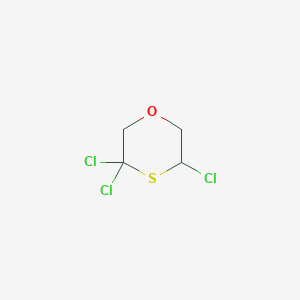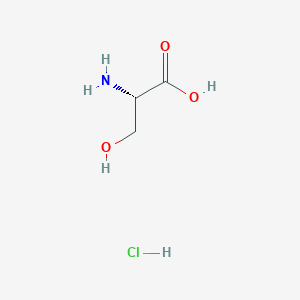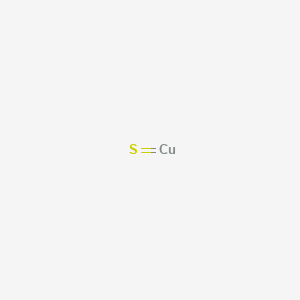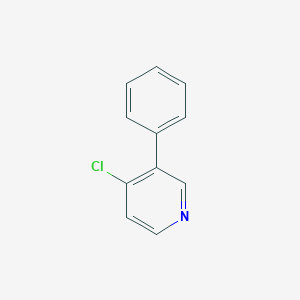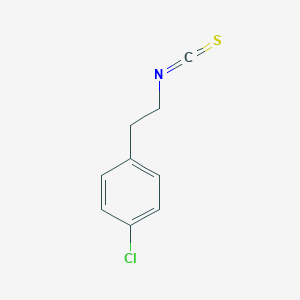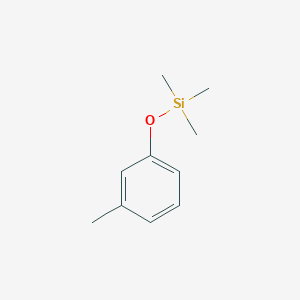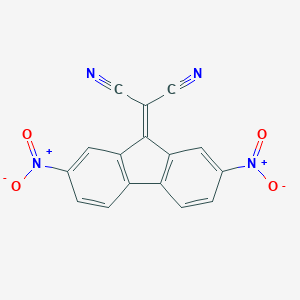
(2,7-Dinitro-9H-fluoren-9-ylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,7-Dinitro-9H-fluoren-9-ylidene)malononitrile, commonly known as DNFM, is a fluorescent dye that has been widely used in scientific research. Its unique properties make it a valuable tool in various applications, including biochemical analysis, microscopy, and medical diagnostics.
Wirkmechanismus
DNFM works by absorbing light at a specific wavelength and emitting light at a longer wavelength, a process known as fluorescence. The absorption and emission spectra of DNFM depend on the pH of the environment, making it a useful tool for pH sensing. DNFM can also form a complex with metal ions such as copper and zinc, which can enhance its fluorescence and provide a means of detecting these ions.
Biochemische Und Physiologische Effekte
DNFM has been found to have low toxicity and is not known to have any significant physiological effects. However, it should be noted that DNFM has not been extensively studied for its potential toxicity and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
DNFM has several advantages as a fluorescent probe, including its high quantum yield and photostability. It is also relatively easy to synthesize and can be used in a wide range of applications. However, DNFM has some limitations, including its sensitivity to pH and its tendency to form aggregates in aqueous solutions.
Zukünftige Richtungen
There are several future directions for DNFM research. One area of interest is the development of new methods for synthesizing DNFM and its derivatives. Another area of interest is the development of new applications for DNFM, such as in vivo imaging and drug delivery. Finally, there is a need for more extensive toxicity studies to ensure that DNFM is safe for use in medical applications.
In conclusion, DNFM is a valuable tool in scientific research due to its unique properties as a fluorescent probe. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DNFM has the potential to be used in a wide range of applications and is an exciting area of research for the future.
Synthesemethoden
DNFM can be synthesized by reacting 2,7-dinitrofluorenone with malononitrile in the presence of a base such as potassium carbonate. The reaction produces a yellow crystalline powder with a high melting point of 246-248°C.
Wissenschaftliche Forschungsanwendungen
DNFM has been widely used in scientific research as a fluorescent probe due to its high quantum yield and photostability. It has been used in various applications, including fluorescence microscopy, flow cytometry, and protein labeling. DNFM has been used to label proteins and peptides for fluorescence-based detection and quantification. It has also been used to study the dynamics of lipid bilayers and to detect reactive oxygen species in cells.
Eigenschaften
CAS-Nummer |
15538-90-6 |
|---|---|
Produktname |
(2,7-Dinitro-9H-fluoren-9-ylidene)malononitrile |
Molekularformel |
C16H6N4O4 |
Molekulargewicht |
318.24 g/mol |
IUPAC-Name |
2-(2,7-dinitrofluoren-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C16H6N4O4/c17-7-9(8-18)16-14-5-10(19(21)22)1-3-12(14)13-4-2-11(20(23)24)6-15(13)16/h1-6H |
InChI-Schlüssel |
DBOFUBZQRADHSA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3=C2C=CC(=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3=C2C=CC(=C3)[N+](=O)[O-] |
Andere CAS-Nummern |
15538-90-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



